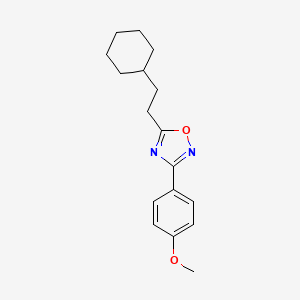![molecular formula C22H18N2O B5836608 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5836608.png)
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a member of the imidazole family of compounds, and it has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol is not fully understood, but it has been proposed to act through a variety of pathways. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity.
Biochemical and physiological effects:
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has been found to induce apoptosis in cancer cells. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity. In addition, 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields with good purity. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has also been extensively studied and has a well-established mechanism of action. However, there are some limitations to the use of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol in lab experiments. It has been found to have low solubility in water, which may limit its use in certain assays. In addition, 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has not been extensively studied in vivo, and its potential side effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol. One potential area of research is the development of more effective synthesis methods for 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol, which could improve its purity and yield. Another area of research is the investigation of the potential side effects of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol, particularly in vivo. Further studies are also needed to determine the optimal dosage and administration of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol for therapeutic use. Finally, the potential use of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol in the treatment of neurodegenerative diseases warrants further investigation.
Synthesemethoden
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol can be synthesized through a multi-step process involving the reaction of 4-methylbenzaldehyde and 4-phenyl-1,2-diamine to form an intermediate compound, which is then reacted with 2-hydroxybenzaldehyde to produce 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol. The synthesis of 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been well-established, and it can be produced in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been extensively studied for its potential use in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)23-22(24-21)18-9-5-6-10-19(18)25/h2-14,25H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBYWCXWLYVLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)
![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
![5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5836548.png)
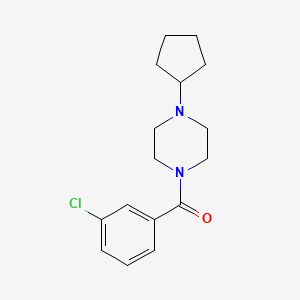
![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)
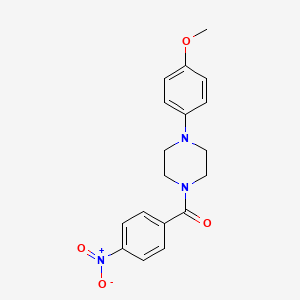
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)
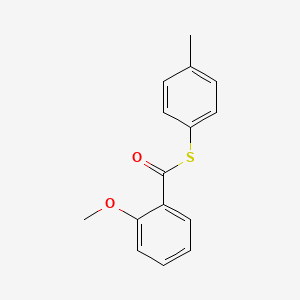
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5836602.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5836621.png)
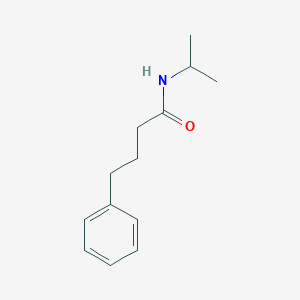
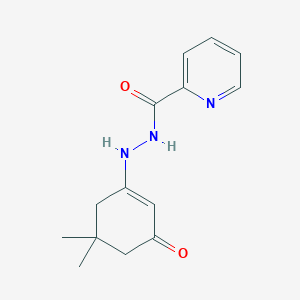
![3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836636.png)
